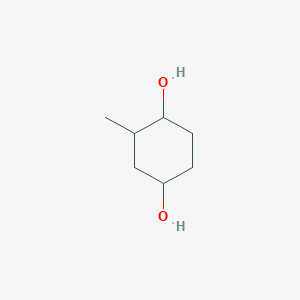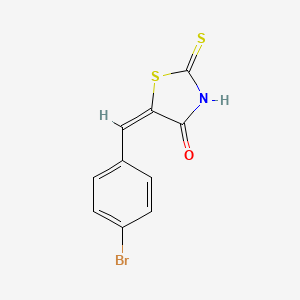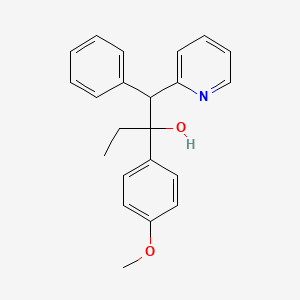
2-Methyl-1,4-cyclohexanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,4-cyclohexanediol is an organic compound with the molecular formula C7H14O2 It is a cyclohexane derivative with two hydroxyl groups positioned at the 1 and 4 locations, and a methyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-1,4-cyclohexanediol can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 2-methyl-1,4-cyclohexanedione using a suitable catalyst such as RANEY® nickel under hydrogen gas at elevated pressures and temperatures . Another method involves the reduction of 2-methyl-1,4-cyclohexanedione using sodium borohydride in an appropriate solvent .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation method due to its efficiency and scalability. The use of RANEY® nickel as a catalyst is preferred for its high activity and selectivity .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1,4-cyclohexanediol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products Formed:
Scientific Research Applications
2-Methyl-1,4-cyclohexanediol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-1,4-cyclohexanediol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biomolecules, influencing their structure and function . Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
- 1,4-Cyclohexanediol
- 2-Methyl-1,3-cyclohexanediol
- 1,2-Cyclohexanediol
- 1,4-Cyclohexanedione
Comparison: 2-Methyl-1,4-cyclohexanediol is unique due to the presence of the methyl group at the 2 position, which influences its chemical reactivity and physical properties. Compared to 1,4-cyclohexanediol, the methyl group in this compound provides steric hindrance, affecting its interactions with other molecules . This structural difference can lead to variations in its reactivity and applications in different fields .
Properties
Molecular Formula |
C7H14O2 |
|---|---|
Molecular Weight |
130.18 g/mol |
IUPAC Name |
2-methylcyclohexane-1,4-diol |
InChI |
InChI=1S/C7H14O2/c1-5-4-6(8)2-3-7(5)9/h5-9H,2-4H2,1H3 |
InChI Key |
LYZMKCWNBRTLTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCC1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-4-hydroxy-N'-[(4-methylphenyl)sulfonyl]-2-oxo-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B11997630.png)
![4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11997631.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B11997640.png)
![{[(Diphenylmethylidene)amino]oxy}(methylamino)methanone](/img/structure/B11997647.png)



![N'-[(E)-(4-ethoxy-2-hydroxyphenyl)methylidene]-2-(3-toluidino)acetohydrazide](/img/structure/B11997681.png)
![9-Chloro-5-methyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11997685.png)
![4-Chlorobenzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B11997693.png)

![4-methoxy-N-[2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B11997716.png)
![1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11997722.png)
![3-(4-ethoxyphenyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]-4-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11997729.png)
